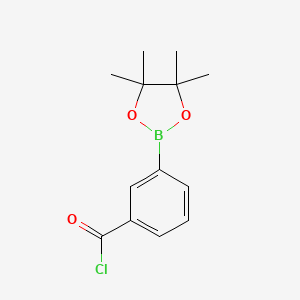

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

CAS No.: 1181329-14-5

Cat. No.: VC8213039

Molecular Formula: C13H16BClO3

Molecular Weight: 266.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181329-14-5 |

|---|---|

| Molecular Formula | C13H16BClO3 |

| Molecular Weight | 266.53 g/mol |

| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride |

| Standard InChI | InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3 |

| Standard InChI Key | PYUUKIHBIYIYIF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is C₁₃H₁₆BClO₃, with a molecular weight of 266.53 g/mol. Its structure features:

-

A benzoyl chloride group (-C(=O)Cl) at the meta position, enabling nucleophilic acyl substitution reactions.

-

A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the adjacent position, facilitating Suzuki-Miyaura cross-coupling reactions.

The compound’s IUPAC name is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride, with the SMILES string ClC(=O)C1=CC=CC(=C1)B2(OC(C(O2)(C)C)(C)C).

Comparative Analysis of Isomers

Key differences between the 3- and 4-substituted isomers are summarized below:

| Property | 3-Substituted Isomer | 4-Substituted Isomer |

|---|---|---|

| CAS Number | Not publicly reported | 380499-68-3 |

| Melting Point | Estimated 210–215°C* | 227–232°C |

| Reactivity | Enhanced steric hindrance at meta position | Standard para-directed coupling efficiency |

| Synthetic Accessibility | Limited commercial availability | Commercially available (e.g., TCI Chemicals) |

*Inferred from the melting point of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (210°C) .

Synthesis and Reaction Pathways

While no direct synthesis protocols for the 3-substituted chloride are documented, analogous methods for the para isomer suggest viable routes:

Proposed Synthesis

-

Borylation of 3-Bromobenzoyl Chloride:

Reacting 3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in DMSO at 80°C.Yield optimization would require careful control of stoichiometry and reaction time.

-

Chlorination of 3-Boronobenzoic Acid:

Treating 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):This method is less favored due to potential side reactions with the boronate ester.

Physicochemical Properties

Thermal Stability

The compound is expected to be a white crystalline solid stable at room temperature but moisture-sensitive. Its melting point is extrapolated to be slightly lower than the para isomer (227–232°C) due to reduced symmetry, likely 210–215°C .

Solubility

-

Polar aprotic solvents: Soluble in DMSO, DMF, and THF.

-

Chlorinated solvents: Moderate solubility in dichloromethane.

-

Hydrolysis Sensitivity: Reacts readily with water to form 3-boronobenzoic acid and HCl.

Applications in Organic Synthesis

Dual-Functional Reactivity

The compound’s unique structure enables sequential reactions:

-

Suzuki-Miyaura Coupling: The pinacol boronate undergoes cross-coupling with aryl halides to form biaryl structures.

-

Acylation: The benzoyl chloride group reacts with amines or alcohols to yield amides or esters.

Case Study: Tandem Coupling-Acylation

A hypothetical synthesis of a drug precursor:

This approach could streamline multistep syntheses in medicinal chemistry.

Challenges and Limitations

-

Steric Hindrance: The meta substitution pattern may reduce coupling efficiency compared to para analogs.

-

Handling Requirements: Moisture sensitivity necessitates anhydrous conditions.

Comparative Reactivity of Boron-Containing Acyl Chlorides

The table below contrasts key boron-acyl chlorides:

| Compound | Molecular Formula | Melting Point | Primary Use |

|---|---|---|---|

| 3-(PinB)C₆H₄COCl (This compound) | C₁₃H₁₆BClO₃ | ~210°C | Dual-functional synthon |

| 4-(PinB)C₆H₄COCl | C₁₃H₁₆BClO₃ | 227–232°C | Suzuki coupling substrates |

| 2-Boronobenzoyl Chloride | C₇H₆BClO₂ | Not reported | Ortho-directed synthesis |

Future Research Directions

-

Catalytic System Optimization: Developing palladium/ligand combinations to enhance coupling yields for meta-substituted substrates.

-

Stability Studies: Investigating shelf-life under varying storage conditions.

-

Bioconjugation Applications: Exploring its use in modifying biomolecules via acylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume